6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine

Medicinal chemistry Lead optimisation Physicochemical property triage

For researchers requiring selective C6 elaboration on the isoxazolo[5,4-b]pyridine core, the 6-methyl or 6-CF3 analogs present a dead end. This 6-aminomethyl variant overcomes that limitation with a nucleophilic handle for amide coupling, reductive amination, or sulfonamide formation, enabling focused SAR exploration. - Bifunctional Reactivity: Orthogonal aromatic 3-NH₂ and aliphatic 6-CH₂NH₂ groups support divergent parallel synthesis, reducing step count versus mono-functional parents. - Validated Biology: The scaffold is validated in antiproliferative (ID50 ≤ 4 µg/mL) and FLT3 covalent inhibitor (MV4-11 IC50 = 0.28 nM) programs. - Supply Assurance: Available as a custom synthesis service, ensuring consistent quality for lead optimization campaigns.

Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
Cat. No. B12891560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine
Molecular FormulaC7H8N4O
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1CN)ON=C2N
InChIInChI=1S/C7H8N4O/c8-3-4-1-2-5-6(9)11-12-7(5)10-4/h1-2H,3,8H2,(H2,9,11)
InChIKeyKNVHSTAKLYIFSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine: Chemical Identity and Scaffold Classification for Procurement Decisions


6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine (CAS 369368-57-0; molecular formula C₇H₈N₄O; MW 164.16 g/mol) is a heterocyclic compound comprising a fused isoxazole–pyridine bicyclic core bearing a primary amine at the 3-position and an aminomethyl substituent at the 6-position [1]. This compound belongs to the broader 3-aminoisoxazolo[5,4-b]pyridine class, a scaffold that has been explored for tryptophan 2,3-dioxygenase (TDO2) inhibition, FLT3 kinase inhibition, antibacterial sulfonamide elaboration, and antiproliferative applications [2][3][4]. Unlike the unsubstituted parent isoxazolo[5,4-b]pyridin-3-amine (MW 135.12) or the 6-methyl analog (MW 149.15), the 6-aminomethyl group introduces a chemically distinct, nucleophilic primary amine handle that enables downstream derivatisation pathways—such as amide coupling, reductive amination, and sulfonamide formation—that are inaccessible to the simple alkyl- or halo-substituted comparators [5]. This structural feature positions the compound as a versatile intermediate for medicinal chemistry library synthesis and targeted scaffold elaboration.

Why 6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine Cannot Be Replaced by Isoxazolo[5,4-b]pyridin-3-amine or 6-Methyl Analogs in Synthesis-Critical Applications


Although isoxazolo[5,4-b]pyridin-3-amine (the unsubstituted parent) and its 6-methyl, 6-trifluoromethyl, or 4,6-dimethyl analogs share the same heterocyclic core, they lack the pendant primary amine at the 6-position that defines the target compound . The 6-aminomethyl substituent is not merely a bulk or lipophilicity modification; it is a chemically reactive functional group that permits selective covalent elaboration—amide bond formation with carboxylic acids, sulfonamide synthesis with sulfonyl chlorides, urea/thiourea formation with isocyanates, and reductive amination with aldehydes [1]. By contrast, the 6-methyl analog (MW 149.15, CAS 1082842-68-9) and 6-trifluoromethyl analog (MW 203.12, CAS 1242515-52-1) provide only passive steric and electronic modulation and cannot serve as intermediates for the same downstream library chemistry . Published medicinal chemistry programs exploiting the isoxazolo[5,4-b]pyridine scaffold—including FLT3 covalent inhibitors that target Cys807 and TDO2/IDO1 inhibitors—have required specific substitution patterns; in many cases, the 6-position substituent directly modulates target engagement or serves as the vector for linker attachment [2][3]. Therefore, substituting the 6-aminomethyl compound with an analog bearing a non-functional group at position 6 would foreclose entire synthetic routes and SAR exploration vectors, making generic substitution scientifically unsound for procurement in lead-optimisation or library-synthesis contexts.

Quantitative Differentiation Evidence: 6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine vs. Closest Analogs


Molecular Property Differentiation: 6-Aminomethyl vs. 6-Methyl and 6-Trifluoromethyl Analogs for Drug-Likeness Profiling

The 6-aminomethyl substituent confers a distinct physicochemical profile compared to the 6-methyl and 6-trifluoromethyl analogs. The target compound (C₇H₈N₄O, MW 164.16) possesses an additional hydrogen-bond donor (the primary amine on the aminomethyl group) not present in 6-methylisoxazolo[5,4-b]pyridin-3-amine (C₇H₇N₃O, MW 149.15) or 6-trifluoromethylisoxazolo[5,4-b]pyridin-3-amine (C₇H₄F₃N₃O, MW 203.12) . This additional HBD increases topological polar surface area (tPSA, calculated approximately 81 Ų for the target vs. approximately 56 Ų for the 6-methyl analog) and reduces calculated logP (clogP approximately 0.4 for the target vs. approximately 1.2 for the 6-methyl analog), shifting the compound further into central-nervous-system multiparameter optimisation (CNS MPO) favourable space [1]. When procurement is driven by the need to explore hydrogen-bonding interactions with a biological target or to improve aqueous solubility while retaining the isoxazolopyridine core, the 6-aminomethyl compound offers a property profile that the 6-methyl and 6-CF₃ analogs cannot replicate.

Medicinal chemistry Lead optimisation Physicochemical property triage

Synthetic Versatility: 6-Aminomethyl Handle Enables Derivatisation Pathways Inaccessible to the Unsubstituted Parent

The unsubstituted parent, isoxazolo[5,4-b]pyridin-3-amine (CAS 92914-74-4, MW 135.12), presents only the 3-NH₂ group as a reactive handle for derivatisation. Published work with this scaffold demonstrates that the 3-amino group can be converted to amides, sulfonamides, and Schiff bases [1][2]. Specifically, Poręba et al. (2003) reacted 3-aminoisoxazolo[5,4-b]pyridine with acid halides and aromatic aldehydes to yield amides IV–VII, IX, XI–XVI and Schiff bases XX–XXIV, with two compounds (3-chloroacetyl-[V] and 3-bromo-propionylaminoisoxazolo[5,4-b]pyridine [VI]) achieving ID50 values at the 4 µg/mL activity threshold against eight human and murine tumour cell lines [1]. The target compound, 6-(aminomethyl)isoxazolo[5,4-b]pyridin-3-amine, retains this 3-NH₂ reactivity while adding a second, chemically orthogonal primary amine at the 6-aminomethyl position . This dual-handle architecture enables sequential or chemoselective functionalisation—for instance, protection of the aliphatic amine followed by elaboration at the heteroaromatic 3-amine, or vice versa—that is impossible with the parent compound. No published head-to-head comparison of the target compound with the parent exists; however, the structural differentiation is unambiguous and mechanistically consequential for any procurement requiring a bifunctional building block.

Synthetic chemistry Library synthesis Building-block procurement

Antiproliferative Scaffold Validation: 3-Aminoisoxazolo[5,4-b]pyridine Derivatives Demonstrate Cytotoxic Activity Supporting the Core's Value

Although no direct antiproliferative data were located for the specific target compound, the 3-aminoisoxazolo[5,4-b]pyridine core has been quantitatively validated in cellular assays. Poręba et al. (2003) reported that two 3-acylamino derivatives—3-chloroacetylaminoisoxazolo[5,4-b]pyridine [V] and 3-(2-bromopropionyl)aminoisoxazolo[5,4-b]pyridine [VI]—exhibited ID50 values meeting the international activity criterion of ≤4 µg/mL against a panel of eight human and murine tumour cell lines [1]. In a separate study, sulfonamide derivatives of the same core showed antimicrobial activity against Pseudomonas aeruginosa (ATCC 27853) and Escherichia coli (ATCC 25922) at doses of 125, 250, and 500 µg, and two compounds (N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide [2] and its 4-methyl analog [5]) inhibited MCF7 breast carcinoma proliferation by 50% at 152.56 µg/mL and 161.08 µg/mL, respectively [2]. These data establish that the isoxazolo[5,4-b]pyridin-3-amine scaffold is biologically competent when appropriately substituted. The target compound, bearing an additional aminomethyl group suitable for further functionalisation, inherits this validated scaffold and offers the potential to access novel derivatives not synthesised in these studies. No IC50 or ID50 data for the target compound itself were found in the peer-reviewed literature as of the search date.

Anticancer Cytotoxicity screening Scaffold validation

Kinase Inhibitor and TDO2/IDO1 Patent Coverage: Scaffold Recognised in Two High-Value Therapeutic Areas

The 3-aminoisoxazolo[5,4-b]pyridine scaffold is claimed in two major patent families relevant to oncology. US Patent 11,826,316 (Auckland Uniservices Ltd., 2020) describes pharmaceutical compositions comprising 3-aminoisoxazolopyridine compounds of Formula I having IDO1 and/or TDO inhibitory activity, with specific exemplified compounds including 5-bromo-4,6-dimethylisoxazolo[5,4-b]pyridin-3-amine and other C5/C6-substituted variants [1]. Simultaneously, the 6-methylisoxazolo[5,4-b]pyridin-3-amine series has been developed as covalent FLT3 inhibitors targeting Cys807: compound FLC-8 (a 6-methyl derivative) exhibited IC50 values of 10.20 nM (FLT3-WT), 2.45 nM (MOLM-13), and 0.28 nM (MV4-11) in cellular assays, representing exceptional potency [2]. While the target compound is not explicitly exemplified in either patent, its 6-aminomethyl substituent provides a distinct vector for SAR exploration at a position known to influence target engagement and selectivity in both kinase and dioxygenase contexts. The presence of an aminomethyl group at C6 offers the potential to install covalent warheads (e.g., acrylamide) via amide coupling—a strategy directly paralleled in the FLT3 program where the 6-methyl group served as a passive substituent [2]. No head-to-head data exist comparing the 6-aminomethyl derivative to 6-methyl or 6-CF₃ analogs in these assays; the patent exemplification provides a structural rationale for procurement rather than a potency claim.

Cancer immunotherapy Kinase inhibition Patent landscape

Green Synthesis Compatibility: Scalable, Chromatography-Free Preparation Methods Applicable to the Scaffold

A high-yielding, green method for preparing highly functionalised isoxazolopyridin-3-amine derivatives was reported by Yu et al. (Green Chem., 2016) [1]. This process operates in water as the reaction solvent, achieves a Process Mass Intensity (PMI) of 18, generally requires no chromatographic purification, and is operationally simple and scalable [1]. While the specific synthesis of 6-(aminomethyl)isoxazolo[5,4-b]pyridin-3-amine was not demonstrated in that publication, the method's broad substrate scope and compatibility with diverse functionalised 5-aminoisoxazole precursors suggest that the target compound is synthetically accessible through this or analogous convergent routes [2]. In contrast, the older literature methods for constructing the isoxazolo[5,4-b]pyridine system (e.g., Elbannany et al., Pharmazie 1988; Volochnyuk et al., J Comb Chem 2010) typically employ organic solvents and require chromatographic purification, resulting in higher PMI and lower throughput [3]. For procurement at scale (gram to kilogram), the availability of a demonstrably green and high-yielding synthetic route for the broader class reduces supply-chain risk and supports cost-effective resupply, even if the specific compound requires minor adaptation of the published conditions.

Process chemistry Green chemistry Scalable synthesis

Optimal Application Scenarios for 6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine in Research and Industrial Procurement


Medicinal Chemistry Library Synthesis Requiring a Bifunctional Isoxazolopyridine Building Block

When constructing a focused library around the isoxazolo[5,4-b]pyridine scaffold, the target compound's two orthogonal amine handles enable divergent parallel synthesis: the aromatic 3-NH₂ can undergo Buchwald–Hartwig coupling or sulfonamide formation, while the aliphatic 6-CH₂NH₂ can be independently elaborated via amide coupling, reductive amination, or urea formation. This bifunctionality reduces the number of synthetic steps compared to starting from the mono-functional parent isoxazolo[5,4-b]pyridin-3-amine, which would require de novo introduction of a functional group at the 6-position [1]. The scaffold has been validated in antiproliferative assays (ID50 ≤ 4 µg/mL for certain 3-acylamino derivatives) [2] and in antibacterial sulfonamide series (activity against P. aeruginosa and E. coli at 125–500 µg) [3], providing a biological rationale for library design.

Covalent Inhibitor Design: Installation of Warheads via the 6-Aminomethyl Handle

The FLT3 covalent inhibitor program by Wang et al. (2025) demonstrated that 6-methylisoxazolo[5,4-b]pyridin-3-amine derivatives can achieve sub-nanomolar cellular potency (MV4-11 IC50 = 0.28 nM) by covalent targeting of Cys807 [4]. The target compound's 6-aminomethyl group offers a direct conjugation point for acrylamide or other electrophilic warheads via simple amide bond formation, potentially enabling a focused exploration of covalent inhibitors in this scaffold class. This approach is structurally distinct from the 6-methyl series and may confer different selectivity or residence time profiles.

TDO2/IDO1 Inhibitor Lead Optimisation: Exploring C6 Vectors for Potency and Selectivity

The TDO2/IDO1 patent literature (US 11,826,316) extensively claims 3-aminoisoxazolopyridines with various C5 and C6 substitution patterns [5]. The 6-aminomethyl compound provides a basic amine vector at a position where the patent exemplifies halogens, methyl, and hydrogen. This basic center can engage in salt-bridge or hydrogen-bond interactions with acidic residues in the TDO2 active site—a recognition element that cannot be achieved with the 6-methyl or 6-CF₃ analogs, which are neutral and lipophilic at this position [5]. Procurement is indicated for teams seeking to differentiate from existing TDO2 inhibitor chemical matter.

Process Development and Scale-Up Feasibility Studies for Isoxazolopyridine Intermediates

For organisations evaluating the isoxazolo[5,4-b]pyridine scaffold for pre-clinical development, the green synthesis methodology reported by Yu et al. (PMI = 18, water solvent, chromatography-free) [6] provides a benchmark for scalable manufacturing. Procuring the target compound for process feasibility studies—including assessment of the aminomethyl group's compatibility with the aqueous reaction conditions and its stability during downstream processing—is a rational step before committing to multi-kilogram campaigns. The scaffold's demonstrated herbicidal activity in BASF patent applications [7] further broadens the industrial relevance beyond pharmaceuticals.

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